3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl carbonyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and hydroxyphenyl carbonyl groups. Common reagents used in these reactions include chlorinating agents, carbonylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
3-[5-(4-chlorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1-[(4-hydroxybenzoyl)amino]pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-5-1-13(2-6-15)18-11-7-16(8-12-19(25)26)23(18)22-20(27)14-3-9-17(24)10-4-14/h1-7,9-11,24H,8,12H2,(H,22,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWGZQINSEKMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2NC(=O)C3=CC=C(C=C3)O)CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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